molecular formula C19H21N3O3S B2989970 2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021039-98-4

2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2989970
CAS No.: 1021039-98-4
M. Wt: 371.46
InChI Key: WKYABANIUUCPMN-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic small molecule featuring a thiazolopyrimidine core scaffold. This heterocyclic system is of significant interest in medicinal chemistry and agrochemical research due to its potential for diverse biological activity. Compounds based on the thiazolo[3,2-a]pyrimidine skeleton have been extensively studied for their antifungal properties, often acting through the inhibition of key enzymes like lanosterol 14α-demethylase (CYP51) in ergosterol biosynthesis or β-1,3-glucan synthase involved in cell wall formation . The structural motif of this compound, which incorporates an acetamide linker and a 4-ethoxyphenyl group, suggests potential as a valuable intermediate or lead compound in the development of novel antifungal agents . Researchers can utilize this high-purity material to explore its specific mechanism of action, perform structure-activity relationship (SAR) studies, and evaluate its efficacy against a panel of fungal pathogens. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, wearing suitable personal protective equipment and referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-5-25-15-8-6-14(7-9-15)10-16(23)21-17-11(2)20-19-22(18(17)24)12(3)13(4)26-19/h6-9H,5,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYABANIUUCPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Thiazolo[3,2-a]pyrimidine core : This moiety is associated with significant biological activity.
  • Ethoxyphenyl group : This substituent may influence the compound's solubility and interaction with biological targets.

The molecular formula is C19H21N3O3SC_{19}H_{21}N_3O_3S, with a molecular weight of approximately 371.46 g/mol .

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. The compound under review has been tested against various cancer cell lines. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The compound was evaluated for its efficacy against several bacterial strains:

  • Bacterial Assays : In vitro tests showed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been explored in several studies:

  • Inflammation Models : The compound exhibited significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a role in modulating inflammatory responses .

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship of thiazole derivatives indicates that:

  • Substituent Influence : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity. For example, replacing hydrogen with fluorine at the para position has shown to increase anticancer potency .

Case Studies

  • Study on Antimalarial Activity : A related thiazole derivative was tested for antimalarial activity against Plasmodium falciparum. The results indicated that modifications to the N-aryl amide group significantly influenced potency, leading to compounds with high efficacy and low cytotoxicity .
  • Leishmanicidal Activity : Another study evaluated thiazole derivatives for their activity against Leishmania infantum. Compounds similar to the target compound demonstrated significant leishmanicidal effects with minimal toxicity to host cells .

Comparison with Similar Compounds

Substituent Effects on the Thiazolo[3,2-a]pyrimidine Core

The substituents on the thiazolo[3,2-a]pyrimidine core significantly impact molecular conformation and bioactivity:

  • In contrast, compounds like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () feature a single methyl group and a bromophenyl substituent, which may increase halogen bonding interactions in crystal packing .
  • Oxo Group : The 5-oxo moiety is conserved across many analogs (e.g., ) and likely contributes to hydrogen bonding with biological targets.

Acetamide Side Chain Modifications

Variations in the acetamide substituent alter electronic properties and binding affinity:

  • 4-Ethoxyphenyl vs. 2-Fluorophenoxy: The compound 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide () replaces the ethoxyphenyl group with a fluorophenoxy moiety. The electron-withdrawing fluorine atom may enhance metabolic stability but reduce lipophilicity compared to the ethoxy group .

Data Tables

Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Core Substituents Acetamide Substituent Key Properties Reference
Target Compound 2,3,7-Trimethyl-5-oxo 4-Ethoxyphenyl High lipophilicity, potential metabolic stability -
2-(2-Fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide 2,3,7-Trimethyl-5-oxo 2-Fluorophenoxy Enhanced electronegativity, possible improved stability
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-Methyl-3-oxo 4-Bromophenyl Halogen bonding, rigid crystal packing
2-(Benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide 7-Methyl-5-oxo Benzylthio High lipophilicity, membrane permeability

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